1-Isoquinolinamine, 7-methoxy-
Overview
Description
Synthesis Analysis
The synthesis of 1-Isoquinolinamine, 7-methoxy- involves a series of chemical reactions. One method involves warming a solution of 7-methoxyisoquinoline in N,N-dimethylaniline at 60° C, then adding sodium amide. The reaction mixture is heated at 130° C for 2 hours, stirred for an additional hour under the same conditions, and then cooled. The reaction mixture is poured into ice water and extracted with chloroform. The extract is washed with water, dried over anhydrous magnesium sulfate, and the drying agent is removed by filtration. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel and recrystallized from benzene to give the title compound.Molecular Structure Analysis
The molecular structure of 1-Isoquinolinamine, 7-methoxy- is represented by the InChI key DFGBZXMIKBTZGK-UHFFFAOYSA-N. The canonical SMILES representation is COC1=CC2=C (C=C1)C=CN=C2N.Chemical Reactions Analysis
The chemical reactions involving 1-Isoquinolinamine, 7-methoxy- are complex and involve multiple steps. For instance, the synthesis process involves reactions with N,N-dimethylaniline and sodium amide.Physical and Chemical Properties Analysis
1-Isoquinolinamine, 7-methoxy- has a molecular weight of 174.20 g/mol. Its molecular formula is C10H10N2O. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on dedicated chemical databases .Future Directions
The future directions of research on 1-Isoquinolinamine, 7-methoxy- could involve further exploration of its antitumor potential, as suggested by studies on isoquinolinamine analogs . Additionally, the development of new synthesis methods and the study of its mechanism of action could be areas of future research.
Properties
CAS No. |
42398-75-4 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-methoxyisoquinolin-1-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3,(H2,11,12) |
InChI Key |
DFGBZXMIKBTZGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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